molecular formula C24H22FN5O3S B11231230 2-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11231230
M. Wt: 479.5 g/mol
InChI Key: XDXZYRYDAUABGI-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a benzenesulfonamide moiety. Its molecular formula is C22H19FN4O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxyphenylamine, which is then reacted with 6-methylpyrimidine-2-amine under specific conditions to form an intermediate. This intermediate is further reacted with 2-fluorobenzenesulfonyl chloride to yield the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it could inhibit kinase enzymes, leading to the suppression of cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide exhibits unique properties due to the presence of the benzenesulfonamide moiety. This structural feature enhances its binding affinity to certain molecular targets, making it a more potent inhibitor or modulator in various applications.

Properties

Molecular Formula

C24H22FN5O3S

Molecular Weight

479.5 g/mol

IUPAC Name

2-fluoro-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H22FN5O3S/c1-16-15-23(27-17-11-13-20(33-2)14-12-17)29-24(26-16)28-18-7-9-19(10-8-18)30-34(31,32)22-6-4-3-5-21(22)25/h3-15,30H,1-2H3,(H2,26,27,28,29)

InChI Key

XDXZYRYDAUABGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)NC4=CC=C(C=C4)OC

Origin of Product

United States

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